molecular formula C7H13NO4 B12877703 Methyl 2-hydroxy-5-methoxypyrrolidine-1-carboxylate

Methyl 2-hydroxy-5-methoxypyrrolidine-1-carboxylate

Cat. No.: B12877703
M. Wt: 175.18 g/mol
InChI Key: VISUPIKAVITHNH-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-5-methoxypyrrolidine-1-carboxylate is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with hydroxyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-5-methoxypyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with appropriate reagents under controlled conditions. One common method includes the use of methylation and hydroxylation reactions to introduce the methoxy and hydroxyl groups, respectively. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-5-methoxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Methyl 2-hydroxy-5-methoxypyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-5-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-methylpyridine
  • 5-Methyl-2-pyridinol
  • N-methyl-2-pyridone

Uniqueness

Methyl 2-hydroxy-5-methoxypyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

methyl 2-hydroxy-5-methoxypyrrolidine-1-carboxylate

InChI

InChI=1S/C7H13NO4/c1-11-6-4-3-5(9)8(6)7(10)12-2/h5-6,9H,3-4H2,1-2H3

InChI Key

VISUPIKAVITHNH-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(N1C(=O)OC)O

Origin of Product

United States

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